molecular formula C15H18O10 B586575 Dihydrocaffeic acid 3-O-glucuronide CAS No. 1187945-71-6

Dihydrocaffeic acid 3-O-glucuronide

Cat. No. B586575
M. Wt: 358.299
InChI Key: AELQNMHOLDHBFA-DKBOKBLXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrocaffeic acid 3-O-glucuronide is an organic compound that belongs to the class of phenolic glycosides . It is a derivative of dihydrocaffeic acid (DHCA), a phenolic acid bearing a catechol ring and a three-carbon side chain . DHCA is found in minor amounts in numerous plants and fungi of different origins .


Synthesis Analysis

The synthesis of dihydrocaffeic acid 3-O-glucuronide involves the action of the enzyme uridine diphosphate (UDP)-glucuronosyltransferase . Dihydrocaffeic acid forms dihydrocaffeic acid-3’-O-glucuronide with the help of this enzyme .


Molecular Structure Analysis

The molecular weight of Dihydrocaffeic acid 3-O-glucuronide is 358.2974 and its chemical formula is C15H18O10 .


Chemical Reactions Analysis

Phenolic compounds like dihydrocaffeic acid undergo several reactions such as glucuronidation, sulfonation, and methylation . In the case of dihydrocaffeic acid, it forms dihydrocaffeic acid-3’-O-glucuronide through glucuronidation .


Physical And Chemical Properties Analysis

Dihydrocaffeic acid is a white to beige to orange powder. It has a molecular weight of 182.17 g/mol and a melting point of 136 °C. It is soluble in water and ethanol and has very limited solubility in nonpolar organic solvents .

Scientific Research Applications

  • Photo-Protection in Skin Cells : Dihydrocaffeic acid has shown potential as a candidate for photo-protection by reducing cytotoxicity and pro-inflammatory cytokine production in human keratinocyte HaCaT cells following UV radiation. This suggests its applicability in skin protection and possibly in the prevention of skin cancers caused by UV exposure (Poquet, Clifford, & Williamson, 2008).

  • Metabolic Fate and Bioavailability : Research has investigated the metabolic fate of dihydrocaffeic acid, finding that it is rapidly absorbed and excreted in urine as free and conjugated forms, including glucuronide conjugates. This study provides insights into its metabolism and potential bioavailability in humans (Poquet, Clifford, & Williamson, 2008).

  • Biomarkers of Coffee Consumption : Dihydrocaffeic acid 3-O-glucuronide has been identified as a potential sensitive biomarker for coffee consumption. This is significant for studies related to dietary habits and their health implications (Stalmach et al., 2009).

  • Antioxidant and Anti-inflammatory Effects : Microbial-derived phenolic acids and their conjugates, including dihydrocaffeic acid 3-O-β-D-glucuronide, have shown protective effects against neuroinflammation and oxidative stress. These findings indicate potential therapeutic applications in neurodegenerative diseases (González de Llano et al., 2023).

  • Anticancer Activity : Dihydrocaffeic acid has displayed anticancer potential in various cancer cell lines, indicating its possible role in cancer prevention and treatment. Further research is required to understand the mechanism of its action (Santana-Gálvez et al., 2020).

Future Directions

Dihydrocaffeic acid and its derivatives have attracted the interest of various research groups in many fields of science, from food to biomedical applications . The protective effect of DHCA and its derivatives on cells subjected to oxidative stress and inflammation has been acknowledged in many studies, both in vitro and in vivo . Future research may continue to explore the health benefits and therapeutic, industrial, and nutritional potential of dihydrocaffeic acid and its derivatives .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1,3,5,10-13,15-16,19-21H,2,4H2,(H,17,18)(H,22,23)/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELQNMHOLDHBFA-DKBOKBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678637
Record name 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocaffeic acid 3-O-glucuronide

CAS RN

1187945-71-6
Record name 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.